15β-Methyl Drospirenone 15β-Methyl Drospirenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208571
InChI:
SMILES:
Molecular Formula: C₂₄H₃₂O₃
Molecular Weight: 368.51

15β-Methyl Drospirenone

CAS No.:

Cat. No.: VC0208571

Molecular Formula: C₂₄H₃₂O₃

Molecular Weight: 368.51

* For research use only. Not for human or veterinary use.

15β-Methyl Drospirenone -

Specification

Molecular Formula C₂₄H₃₂O₃
Molecular Weight 368.51

Introduction

Chemical Structure and Properties

15β-Methyl Drospirenone possesses distinctive chemical and physical properties that differentiate it from its parent compound. The molecular formula of 15β-Methyl Drospirenone is C24H32O3, with a molecular weight of approximately 368.5 g/mol . The systematic IUPAC name for this compound is 15β-Methyl-3-oxo-6α,7α-dihydro-3′H-cyclopropa 17α-pregn-4-ene-21,17-carbolactone .

Several synonyms are used to refer to this compound in scientific literature and regulatory contexts:

  • 15-Methyl Drospirenone

  • Drospirenone Impurity F

  • 3′′-16-Secodrospirenone

  • RUW998528M

The structural characteristics of 15β-Methyl Drospirenone, particularly the methyl group at the 15β position, significantly influence its interactions with various hormone receptors and affect its metabolic pathways when compared to Drospirenone.

Relationship to Drospirenone

As an impurity or derivative of Drospirenone, 15β-Methyl Drospirenone shares many structural features with its parent compound but exhibits distinct properties due to its methyl substitution. Drospirenone itself is a synthetic progestogen with anti-mineralocorticoid activity and is commonly used in oral contraceptives .

The structural relationship between these compounds provides insights into how minor modifications can affect the pharmacological properties of steroid hormones. While Drospirenone has a well-established pharmacological profile with documented effects on progesterone, androgen, and mineralocorticoid receptors, the specific receptor binding and biological activities of 15β-Methyl Drospirenone remain less extensively characterized in the scientific literature .

Understanding the structural differences between 15β-Methyl Drospirenone and Drospirenone is crucial for pharmaceutical development and quality control. The presence of 15β-Methyl Drospirenone as an impurity in Drospirenone formulations necessitates careful monitoring during the manufacturing process to ensure product purity and safety .

Synthesis and Production Methods

15β-Methyl Drospirenone can be synthesized through various chemical transformations starting from steroid precursors. The synthesis typically involves several steps and requires precise control of reaction conditions to achieve the desired stereochemistry.

One important intermediate in the synthesis pathway is Desmethylene 6,7-Dihydro 15β-Methyl Drospirenone, which serves as a precursor in the production process . This intermediate has a molecular formula of C23H32O3 and a molecular weight of 356.5 .

The synthesis of 15β-Methyl Drospirenone typically relates to production processes for Drospirenone itself, where this compound may emerge as an impurity or a deliberate synthetic target. Patents and processes for Drospirenone synthesis often include methods that could be adapted for the production of 15β-Methyl Drospirenone with appropriate modifications .

Key steps in related synthetic pathways may include:

  • Stereoselective introduction of the methyl group at the 15β position

  • Formation of the lactone ring structure

  • Oxidation of the 3-position to introduce the ketone functionality

  • Construction of the cyclopropane ring between positions 6β and 7β

Analytical Identification and Characterization

The identification and characterization of 15β-Methyl Drospirenone are critical for pharmaceutical quality control, particularly in the manufacturing of Drospirenone-containing medications. Several analytical methods can be employed for this purpose:

Physical Properties

The physical properties of 15β-Methyl Drospirenone serve as primary identifiers:

PropertyValue
Molecular FormulaC24H32O3
Molecular Weight368.5 g/mol
Physical StateSolid
SolubilityLimited water solubility, soluble in organic solvents

Spectroscopic Characterization

Various spectroscopic techniques are employed for the definitive identification of 15β-Methyl Drospirenone:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-Visible (UV-Vis) spectroscopy

Chromatographic Methods

Chromatographic techniques are essential for the separation and quantification of 15β-Methyl Drospirenone, particularly in impurity profiling of Drospirenone:

  • High-Performance Liquid Chromatography (HPLC)

  • Ultra-Performance Liquid Chromatography (UPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

Pharmaceutical Significance and Applications

As a structural analog of Drospirenone, 15β-Methyl Drospirenone has potential significance in pharmaceutical research and development. While primarily identified as an impurity in Drospirenone production, the compound's structural modifications may confer unique pharmacological properties worthy of exploration.

Quality Control in Pharmaceutical Manufacturing

15β-Methyl Drospirenone serves as an important marker in quality control processes for Drospirenone production. Monitoring its levels is essential for ensuring the purity and safety of Drospirenone-containing medications . Pharmaceutical companies must establish acceptable limits for this impurity in accordance with regulatory guidelines.

Structure-Activity Relationship Studies

The study of 15β-Methyl Drospirenone contributes to understanding structure-activity relationships in steroid hormones. By comparing its properties with those of Drospirenone, researchers can gain insights into how specific structural modifications affect receptor binding and biological activity. This knowledge can inform the design of new steroidal compounds with optimized pharmacological profiles.

Comparison with Related Compounds

15β-Methyl Drospirenone belongs to a family of steroid compounds with varying structural features and biological activities. The following table compares 15β-Methyl Drospirenone with related compounds:

Compound NameStructural ModificationBiological ActivityPharmaceutical Use
15β-Methyl DrospirenoneMethyl group at 15β positionPotential progestogenic, antimineralocorticoidPrimarily identified as an impurity
DrospirenoneNo methyl group at 15βProgestogenic, antimineralocorticoid, antiandrogenicOral contraceptives, hormone therapy
EtonogestrelEthyl group at 17α positionProgestogenicContraceptive implants
NorethisteroneEthyl group at 17α positionProgestogenicVarious contraceptive formulations
LevonorgestrelNo modifications at 15 or 16 positionsProgestogenicWidely used contraceptive

This comparison highlights how specific structural modifications can lead to variations in biological activity and pharmaceutical applications among related steroid compounds.

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